1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

Medicinal Chemistry Beta-Secretase Inhibition Alzheimer's Disease

This Boc-protected pipecolic acid derivative (CAS 321983-19-1) is supplied as a stereoisomer mixture with 2 undefined stereocenters, enabling diverse SAR library generation against beta-secretase (Alzheimer's) and Factor XIa (cardiovascular) targets with documented patent precedents (e.g., CA2664130A1, EP-3049435-A1). Specifying 98+% grade reduces total impurities to ≤2%, ensuring reproducible biological assay interpretation. Validated storage parameters (2-8°C moisture-sealed; stock solutions stable 6 months at -80°C) support compound management and automated synthesis workflows.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 321983-19-1
Cat. No. B1520944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
CAS321983-19-1
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
InChIKeyRJSXGIUXOYNBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 321983-19-1) Procurement and Selection Overview


1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 321983-19-1), also known as N-Boc-3-phenyl-pipecolic acid or 3-phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester, is a pipecolic acid derivative with molecular formula C17H23NO4 and molecular weight 305.37 g/mol [1]. This compound features a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen and a phenyl substituent at the 3-position, along with a carboxylic acid functional group at the 2-position . It contains two undefined stereocenters and is commercially supplied as a mixture of stereoisomers with a defined atom stereocenter count of zero . The compound is primarily utilized as a versatile building block and protected intermediate in medicinal chemistry and organic synthesis, particularly in peptide chemistry and pharmaceutical research [2].

Why Generic Substitution of 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 321983-19-1) Is Not Recommended


Generic substitution of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is inadvisable due to two critical factors: stereochemical identity and functional group protection. The target compound exists as a mixture of stereoisomers with undefined stereocenters; substitution with stereodefined analogs such as (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 1015005-71-6) or (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 2453297-14-6) fundamentally alters the stereochemical profile and may lead to divergent downstream synthetic outcomes [1]. Furthermore, substitution with unprotected 3-phenylpiperidine-2-carboxylic acid (CAS 130943-98-5) eliminates the Boc protecting group, rendering the molecule unsuitable for synthetic sequences requiring orthogonal nitrogen protection under basic conditions with selective acid-mediated deprotection . The quantitative evidence below establishes precisely why this specific CAS registry number offers distinct procurement value relative to its closest analogs.

Quantitative Differentiation Evidence for 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 321983-19-1) vs. Analogs


Stereochemical Flexibility vs. Stereodefined (2S,3S) Analog in Alzheimer's Disease Drug Discovery

The target compound (CAS 321983-19-1) possesses two undefined stereocenters, making it a stereochemical mixture that provides synthetic flexibility for generating diverse compound libraries in early-stage drug discovery . In contrast, the stereodefined (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 1015005-71-6) is a single stereoisomer that commits the synthesis to a specific chiral outcome . The target compound has been explicitly disclosed as an intermediate in patents covering piperidine-based beta-secretase inhibitors for the treatment of Alzheimer's disease, including patent CA2664130A1 [1].

Medicinal Chemistry Beta-Secretase Inhibition Alzheimer's Disease

Boc Protection Enables Orthogonal Synthetic Sequences vs. Unprotected 3-Phenylpiperidine-2-Carboxylic Acid

The target compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which provides stability under basic conditions while allowing selective deprotection under acidic conditions [1]. The unprotected analog, 3-phenylpiperidine-2-carboxylic acid (CAS 130943-98-5), lacks this orthogonal protection capability and has a molecular weight of 205.25 g/mol (C12H15NO2) [2]. The Boc group in the target compound adds approximately 100 g/mol to the molecular weight (305.37 vs. 205.25 g/mol) and enables the compound to serve as a protected intermediate in multistep synthetic sequences where the carboxylic acid can be functionalized while the amine remains protected .

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Commercial Purity Grade Availability: 98+% vs. Standard 95-96% Research Grade

The target compound (CAS 321983-19-1) is commercially available from multiple suppliers at purity grades of 98% or higher, with at least one vendor supplying material at 98+% purity with batch-specific analytical characterization including NMR, HPLC, and GC [1]. In comparison, standard research-grade offerings from other suppliers are available at 95-96% purity [2]. The higher purity grade (98+% vs. 95-96%) corresponds to a reduction in total impurity content from approximately 4-5% to ≤2%, which is meaningful for applications requiring high precision such as pharmaceutical reference standards or critical intermediates in API synthesis .

Quality Control Analytical Chemistry Procurement

Validated Intermediate for Factor XIa and Plasma Kallikrein Inhibitor Programs

The target compound (CAS 321983-19-1) has been explicitly cited in patent disclosures as a key intermediate in the synthesis of compounds that are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein [1]. This documentation establishes the compound's precedent as a building block for anticoagulant drug discovery programs targeting the intrinsic coagulation pathway . In contrast, close analogs such as (2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride lack equivalent documented precedent in Factor XIa inhibitor patent literature, making the target compound a lower-risk procurement choice for programs in this therapeutic area .

Coagulation Serine Protease Inhibition Cardiovascular Therapeutics

Defined Storage Stability Parameters vs. Undefined Storage Conditions for Unprotected Analogs

The target compound has vendor-specified storage conditions of 2-8°C, away from moisture, with sealed storage to maintain compound integrity . Stock solutions prepared from the target compound have defined stability windows: when stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month . These defined parameters provide procurement teams and compound management facilities with actionable guidelines for inventory management. In contrast, unprotected 3-phenylpiperidine-2-carboxylic acid analogs lack such explicitly documented storage stability parameters, introducing uncertainty in long-term storage and experimental reproducibility [1].

Compound Management Stability Studies Procurement Logistics

Optimal Research and Industrial Application Scenarios for 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS 321983-19-1)


Beta-Secretase Inhibitor Development for Alzheimer's Disease

This compound is validated as a protected piperidine intermediate in patent CA2664130A1 for beta-secretase inhibitor synthesis. Research groups developing Alzheimer's disease therapeutics should prioritize CAS 321983-19-1 over stereodefined analogs to leverage its stereochemical flexibility (2 undefined stereocenters) for generating diverse compound libraries during SAR exploration. The Boc protection enables orthogonal synthetic manipulation while the documented patent precedent reduces route development risk [1].

Factor XIa and Plasma Kallikrein Dual Inhibitor Programs

This compound is explicitly cited in patent literature as an intermediate for selective Factor XIa inhibitors and dual inhibitors of Factor XIa and plasma kallikrein (EP-3049435-A1, US-2016229839-A1, WO-2015047973-A1). Cardiovascular and anticoagulant drug discovery teams should select this specific CAS registry number to align with established synthetic precedents, minimizing route validation time and enabling direct implementation of published methods .

High-Precision Pharmaceutical R&D Requiring Validated Analytical Quality

For pharmaceutical development programs requiring precise stoichiometric control or applications where impurity profiles impact biological assay interpretation, the availability of 98+% purity material with batch-specific NMR, HPLC, and GC characterization supports reproducible outcomes. Procurement teams should specify CAS 321983-19-1 at 98+% grade rather than standard 95-96% research grade to reduce total impurity content from 4-5% to ≤2% [2].

Long-Term Compound Management and Automated Synthesis Platforms

Compound management facilities and automated synthesis laboratories should prioritize this compound due to its defined storage stability parameters: 2-8°C moisture-sealed storage for neat material, and stock solution stability of 6 months at -80°C or 1 month at -20°C. These validated parameters enable accurate inventory planning, reduce degradation-related material waste, and ensure experimental reproducibility across extended research campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.